- Mild deprotection of PMB ethers using tert-butyl bromideTetrahedron Letters, 2015, 56(49), 6823-6826,
Cas no 95-13-6 (Indene)
Indene structure
Indene Properties
Names and Identifiers
-
- Indene
- inden
- Technicalindene
- INDONAPHTHENE
- 1H-INDENE
- Indene Odor Standard
- Indene Solution
- Indeneneat
- (+)-xylitol
- (1H)-indene
- eutrit
- kannit
- Klinit
- Kylit
- Meso-X
- newtol
- Xilite
- XYLIT
- XYLITE
- HSDB 5286
- NSC 9270
- 67H8Y6LB8A
- YBYIRNPNPLQARY-UHFFFAOYSA-N
- Indene, 90%, tech., stabilized
- Indenyl radical
- 1H-inden
- PubChem20728
- indene, (1H-indene)
- Indene, 98%
- Indene, >=99%
- Indene, analytical standard
- DSSTox_CID_22052
- DSSTox_RID_79907
- WLN: L56 BHJ
- DSSTox_GSID_42052
- KSC486S1J
- NSC9270
- Indene 10 microg/mL in Methanol
- NSC62567
- Indene (8CI)
- Indene,95%
- +Expand
-
- MFCD00003777
- YBYIRNPNPLQARY-UHFFFAOYSA-N
- 1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
- C1C=C2C=CCC2=CC=1
- 635873
Computed Properties
- 116.06300
- 0
- 0
- 0
- 9
- 124
- 0
- 0
- 0
- 0
- 0
- 1
- 2.9
- nothing
- 0
- 0
Experimental Properties
- 2.25590
- 0.00000
- 4939
- n20/D 1.595(lit.)
- Insoluble
- 180°C(lit.)
- −5-−3 °C (lit.)
- Fahrenheit: 136.4 ° f
Celsius: 58 ° c - organic solvents: miscible
- Colorless transparent oily liquid
- Stable, but air and light sensitive; may polymerize upon exposure to light. Typically contains aroung 80 - 100 ppm of p-tert-butylcatechol as inhibitor. Refrigerate. Flammable. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol, ether, acetone, benzene, pyridine and other organic solvents.
- Light Sensitive
- 20(at 25℃)
- 0.996 g/mL at 25 °C(lit.)
- 8.81 eV
Indene Price
Indene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ; 1 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: Toluene ; 24 h, 80 °C
Reference
- Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C-H BondJournal of Organic Chemistry, 2009, 74(15), 5471-5475,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , 1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ; 5 h, 90 °C
Reference
- Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizationsChemical Science, 2020, 11(18), 4786-4790,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Zinc , Molybdenum pentachloride Solvents: Tetrahydrofuran ; rt
1.2 1 h, rt
1.2 1 h, rt
Reference
- Mild and efficient desulfurization of thiiranes with MoCl5/Zn systemJournal of Sulfur Chemistry, 2022, 43(2), 124-131,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Molybdenum hexacarbonyl Solvents: Toluene ; 1.5 h, reflux
Reference
- Selective and efficient desulfurization of thiiranes with Mo(CO)6Journal of Sulfur Chemistry, 2020, 41(1), 13-18,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 3-Methoxyaniline Solvents: Tetrahydrofuran ; 48 h, 66 °C
1.2 Reagents: Hydrogen ion ; acidified
1.2 Reagents: Hydrogen ion ; acidified
Reference
- Reductive debromination of 1,2-dibromides with anisidinesTetrahedron Letters, 2016, 57(3), 285-287,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, 80 °C
Reference
- Lewis base-assisted Lewis acid-catalyzed selective alkene formation via alcohol dehydration and synthesis of 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyransChinese Journal of Catalysis, 2016, 37(6), 979-986,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium borohydride Catalysts: Vitamin B12 Solvents: Acetonitrile ; 16 h, rt
Reference
- Mild olefin formation via bio-inspired vitamin B12 photocatalysisChemical Science, 2021, 12(5), 1736-1744,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: 1,2-Dichloroethane ; 17 h, rt
Reference
- Ligand Substitution of RuII-Alkylidenes to Ru(bpy)32+: Sequential Olefin Metathesis/Photoredox CatalysisChemistry - A European Journal, 2020, 26(8), 1772-1775,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Neopentyl glycol Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 24 h, 80 °C
Reference
- Acid catalysed reaction of indanones, tetralones and benzosuberone with neopentyl glycol and other alkanediols under forced conditionsJournal of Chemical Research, 2010, 34(6), 325-329,
Synthetic Circuit 18
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 19
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 20
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Indene Raw materials
- 2-Bromoindene
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 2-Indanyl P-Toluenesulfonate
- 2,3-Dihydro-1-[(4-methoxyphenyl)methoxy]-1H-indene
- 1H-Indene, 1,2-dibromo-2,3-dihydro-, (1R,2R)-rel-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- Benzene, 1-ethenyl-2-(2-propenyl)-
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1a,6a-Dihydro-6H-indeno[1,2-b]thiirene
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- Indane
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1-Indanol
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- 2-Methylphenylacetylene
- Sulfate Lignin
- 2,3-dihydro-1H-inden-1-one
- 4-Ethyl-1,2-dimethylbenzene
Indene Preparation Products
- diethylcyclohexane (1331-43-7)
- 7-Methylbenzofuran (17059-52-8)
- 2-methoxy-3-methylphenol (18102-31-3)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Azulene (275-51-4)
- 4-Ethylguaiacol (2785-89-9)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Indane (496-11-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
Indene Suppliers
Jiangsu Raien Environmental Protection Technology Co., Ltd
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18939883912
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(CAS:95-13-6)
HUANG JING LI
18025840623
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HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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(CAS:95-13-6)
ZHANG SHUO
13122891558
hepeng20160718@foxmail.com
Hubei Baidu Chemistry Co.,Ltd.
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(CAS:95-13-6)
PENG XING
18871490324
1400878899@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:95-13-6)
CAI JING LI
18662931390
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Nantong Reform Petro-chemical Co.,Ltd
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(CAS:95-13-6)
CAO HAI YAN
19952847550
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
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TANG SI LEI
15026964105
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Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:95-13-6)
JI ZHI SHI JI
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Indene Related Literature
-
1. 3aH-indenes. Part 5. Preparation and reactions of 3-methoxy- and 3-trimethylsiloxy-3a-substituted-3aH-indenesHoward C. Gibbard,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1985 723
-
2. ansa-Metallocenes with a Ph2Si bridge: molecular structures of HfCl2[Ph2Si(η5-C13H8)(η5-C5H4)] and HfCl2[Ph2Si(C13H9)(η5-C5H4)]2Vyacheslav V. Izmer,Anton Y. Agarkov,Valentina M. Nosova,Lyudmila G. Kuz’mina,Judith A. K. Howard,Irina P. Beletskaya,Alexander Z. Voskoboynikov J. Chem. Soc. Dalton Trans. 2001 1131
-
Rajib Bhuniya,Samik Nanda Org. Biomol. Chem. 2012 10 536
-
Bing-Kai Tao,Hua Yang,Yuan-Zhao Hua,Min-Can Wang Org. Biomol. Chem. 2019 17 4301
-
Zhenzhu Hu,Yuhang Wang,Peng Ma,Jianhui Wang,Guiyan Liu New J. Chem. 2022 46 11108
-
Tao Yang,Dorian S. N. Parker,Beni B. Dangi,Ralf I. Kaiser,Alexander M. Mebel Phys. Chem. Chem. Phys. 2015 17 10510
-
Xianghua Yang,Thomas Fox,Heinz Berke Org. Biomol. Chem. 2012 10 852
-
Pierrick Nun,Sylvain Gaillard,Albert Poater,Luigi Cavallo,Steven P. Nolan Org. Biomol. Chem. 2011 9 101
-
Weijie Guo,Shutao Wu,Tao Wang,Qingxiao Xie,Yulian Duan,Siyuan Luo,Jianhui Wang,Xiaobo Yu Org. Chem. Front. 2018 5 1613
-
Jason G. M. Morton,Haif Al-Shammari,Yunshan Sun,Jiangtao Zhu,Douglas W. Stephan Dalton Trans. 2014 43 13219
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-13-6)Indene
99%/99%
100g/2.5kg
283.0/153.0